molecular formula C6H12ClNO4S B1445658 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride CAS No. 1384429-47-3

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride

Cat. No.: B1445658
CAS No.: 1384429-47-3
M. Wt: 229.68 g/mol
InChI Key: ZYWBEYIQCPUMIY-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO4S and a molecular weight of 229.68 g/mol . It is known for its unique structure, which includes a thiomorpholine ring with a sulfone group and an acetic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride typically involves the reaction of thiomorpholine with an oxidizing agent to introduce the sulfone group. This is followed by the addition of acetic acid to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acetic acid moiety can also participate in binding interactions, enhancing the compound’s overall affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c8-6(9)3-5-4-12(10,11)2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWBEYIQCPUMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride
Reactant of Route 3
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride
Reactant of Route 4
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride
Reactant of Route 5
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride
Reactant of Route 6
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride

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